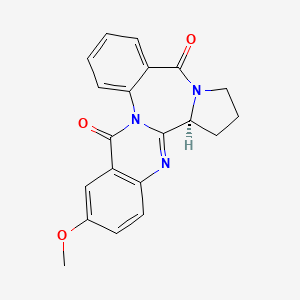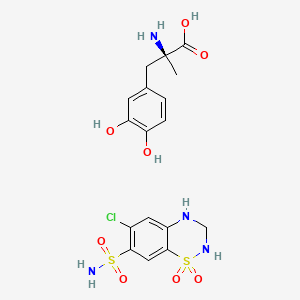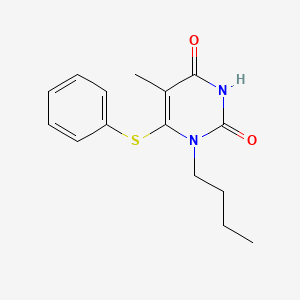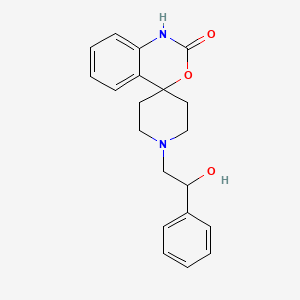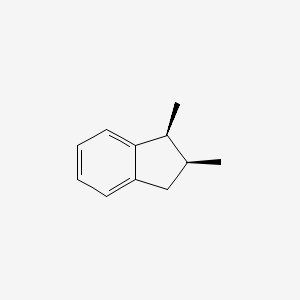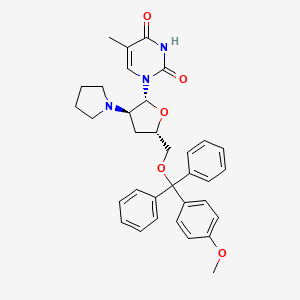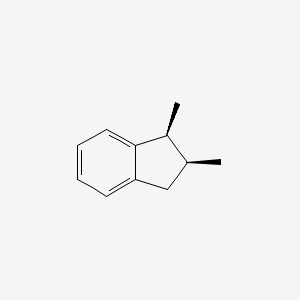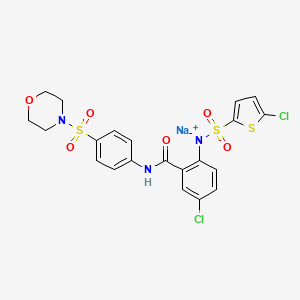
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyridopyrazinone core, which is known for its biological activity and ability to interact with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- typically involves the following steps:
Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the pyridopyrazinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridopyrazinone core.
Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate compound with a dimethylaminoethyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
類似化合物との比較
Similar Compounds
- Pyrido(3,4-b)pyrazin-2(1H)-one derivatives with different substituents.
- Benzyl-substituted heterocycles.
- Dimethylaminoethyl-substituted heterocycles.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is unique due to its specific combination of the pyridopyrazinone core with benzyl and dimethylaminoethyl groups
特性
CAS番号 |
117928-88-8 |
|---|---|
分子式 |
C18H20N4O |
分子量 |
308.4 g/mol |
IUPAC名 |
3-benzyl-1-[2-(dimethylamino)ethyl]pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C18H20N4O/c1-21(2)10-11-22-17-8-9-19-13-16(17)20-15(18(22)23)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
InChIキー |
HCXLKGAKZOEOHD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=C(C=NC=C2)N=C(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


